Lyngbyatoxin B Exhibits 20- to 200-Fold Lower In Vivo Activity Than Lyngbyatoxin A
Lyngbyatoxin B demonstrates markedly reduced in vivo activity compared to lyngbyatoxin A, a critical differentiation for studies requiring controlled PKC activation or toxicological profiling. The LD50 for lyngbyatoxin A in mice by oral route is estimated at 250 μg kg⁻¹ [1]. The derivatives lyngbyatoxin B and C have been reported to exhibit 20- to 200-fold less activity than lyngbyatoxin A [2]. This substantial potency difference is attributed to the C-19 hydroxyl oxidation present in lyngbyatoxin B, which alters its interaction with PKC or its pharmacokinetic properties [3].
| Evidence Dimension | In vivo acute toxicity (oral LD50 in mice) |
|---|---|
| Target Compound Data | 20- to 200-fold less active than lyngbyatoxin A (no precise LD50 value available) |
| Comparator Or Baseline | Lyngbyatoxin A (oral LD50 ~250 μg kg⁻¹) |
| Quantified Difference | 20- to 200-fold reduction in activity |
| Conditions | Mouse model; oral administration |
Why This Matters
This difference ensures that experiments using lyngbyatoxin B can be conducted at higher effective concentrations without the severe acute toxicity associated with lyngbyatoxin A, enabling broader dose-response studies and reducing confounding toxicological endpoints.
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- [2] Sazdova I, Keremidarska-Markova M, Gagov H. Review of Cyanotoxicity Studies Based on Cell Cultures. J Toxicol. 2022;2022:5647178. View Source
- [3] Aimi N, Odaka H, Sakai S, Fujiki H, Suganuma M, Moore RE, Patterson GML. Lyngbyatoxins B and C, Two New Irritants from Lyngbya majuscula. J Nat Prod. 1990;53(6):1593-1596. View Source
